

# In-Depth Technical Guide: Crystal Structure Analysis of Dapagliflozin Propanediol Anhydrous

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## Compound of Interest

Compound Name: *Dapagliflozin propanediol anhydrous*

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## Abstract

Dapagliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, is a critical therapeutic agent for the management of type 2 diabetes mellitus. The active pharmaceutical ingredient is often formulated as dapagliflozin propanediol monohydrate to enhance its stability. However, the existence and characterization of an anhydrous form of dapagliflozin propanediol are of significant interest due to the potential for different physicochemical properties that can impact drug development, manufacturing, and formulation. This technical guide provides a comprehensive analysis of the **dapagliflozin propanediol anhydrous** crystal structure, drawing from available scientific literature and patent filings. It includes a summary of crystallographic data, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways associated with dapagliflozin's mechanism of action. While a complete single-crystal X-ray diffraction analysis of the anhydrous form is not publicly available, this guide consolidates the existing knowledge derived from powder X-ray diffraction and thermal analysis techniques.

## Introduction to Dapagliflozin and its Crystalline Forms

Dapagliflozin is a C-glycoside compound that inhibits SGLT2 in the proximal renal tubules, thereby reducing the reabsorption of filtered glucose and promoting urinary glucose excretion. [1][2] The most common form used in pharmaceutical formulations is dapagliflozin propanediol monohydrate, a solvate composed of dapagliflozin, (S)-propylene glycol, and water in a 1:1:1 ratio. [3][4] However, this monohydrate form can be susceptible to phase transitions at elevated temperatures, leading to the loss of its crystalline structure. [5] This inherent instability has driven research into alternative, more stable crystalline forms, including the anhydrous propanediol solvate.

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact these properties. The anhydrous form of dapagliflozin propanediol is a key area of study due to the instability of its hydrated counterpart. [5]

## Physicochemical Characterization of Dapagliflozin Propanediol Anhydrous

The anhydrous crystalline form of dapagliflozin propanediol, often designated as Form B in patent literature, is typically obtained by the controlled drying of a solvated precursor, such as a hemi-ethanol solvate (Form A). [6] The transition from the monohydrate to the anhydrous form can be characterized using various analytical techniques.

### Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction is a primary technique for identifying and differentiating crystalline phases of a pharmaceutical solid. Each crystalline form exhibits a unique diffraction pattern. While a complete single-crystal structure is not available in the public domain, PXRD data for an anhydrous form of dapagliflozin has been reported.

Characteristic 2θ Angles for Dapagliflozin Anhydrous Form B
6.3 ± 0.2°
7.2 ± 0.2°
14.5 ± 0.2°
19.6 ± 0.2°
21.3 ± 0.2°
23.6 ± 0.2°
Data sourced from patent literature describing the anhydrous crystal form B obtained from a hemi-ethanol solvate.[7]

## Thermal Analysis: TGA and DSC

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the stability and phase transitions of crystalline forms.

- Thermogravimetric Analysis (TGA) of dapagliflozin propanediol monohydrate shows a weight loss corresponding to the loss of water and propanediol, which typically begins at approximately 58.7°C.[5] An ideal anhydrous form would exhibit no significant weight loss until its decomposition temperature.
- Differential Scanning Calorimetry (DSC) of the monohydrate form reveals endothermic transitions associated with dehydration and desolvation.[5]

Thermal Analysis Data for Dapagliflozin Propanediol Monohydrate	Observation
TGA	Weight loss commences at approximately 58.7°C.[5]
DSC	Shows endothermic transitions corresponding to dehydration and desolvation.[5]

## Experimental Protocols

### Synthesis of Dapagliflozin Propanediol Anhydrous

The anhydrous propanediol form of dapagliflozin is typically prepared from a solvated form of dapagliflozin. A general method involves the following steps:

- **Complexation:** Dapagliflozin is dissolved in a suitable solvent system, such as isopropyl acetate-cyclohexane.[5]
- **Addition of Propanediol:** (S)-1,2-propanediol is added to the solution.[5]
- **Crystallization:** Crystallization is induced, which can be facilitated by seeding with dapagliflozin propanediol monohydrate at a controlled temperature, for instance, between 20–30°C.[5]
- **Drying:** The resulting solvate is then subjected to drying under a vacuum to remove water and any residual solvents, yielding the anhydrous form.[5]

Another patented method describes obtaining the anhydrous crystal form B by drying a hemi-ethanol solvate (Form A) at 45-55°C.[7]

### Powder X-ray Diffraction (PXRD) Methodology

A typical experimental setup for PXRD analysis of dapagliflozin crystalline forms is as follows:

- **Instrument:** X-ray Diffractometer with a general area detector diffraction system.
- **Radiation Source:** Cu-K $\alpha$  radiation.
- **Scan Range:** 5° to 60° in 2 $\theta$ .
- **Scanning Interval:** 0.1°.
- **Sample Preparation:** The sample is gently packed into a sample holder to ensure a flat surface.

## Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Methodology

The following are general protocols for the thermal analysis of dapagliflozin forms:

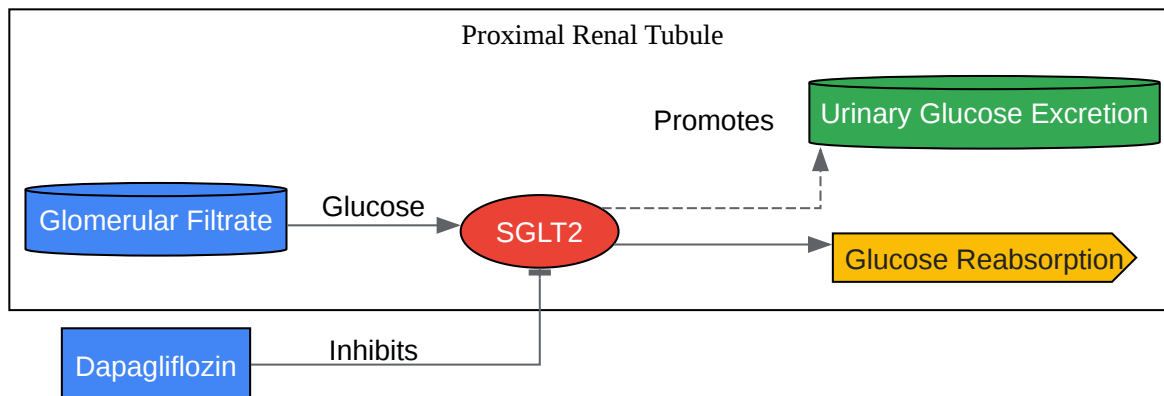
- TGA Instrument: A thermogravimetric analyzer such as the SDT 2960.
- Sample Size: Approximately 10 mg weighed into an aluminum pan.
- Atmosphere: Under a nitrogen purge.
- Heating Rate: 10 °C per minute.
- Temperature Range: Heated to 200 °C.
- DSC Instrument: A Differential Scanning Calorimeter such as the Q2000.
- Sample Size: Up to 3 mg in a standard DSC pan.
- Heating Rate: 10 °C per minute.
- Temperature Range: 30 to 200 °C.

## Mechanism of Action and Signaling Pathways

Dapagliflozin's primary mechanism of action is the inhibition of SGLT2.<sup>[1]</sup> However, its therapeutic benefits, particularly in the cardiovascular and renal systems, are attributed to a wider range of effects that involve multiple signaling pathways.

### SGLT2 Inhibition in Renal Tubules

The fundamental mechanism involves the blockage of glucose reabsorption in the kidneys.



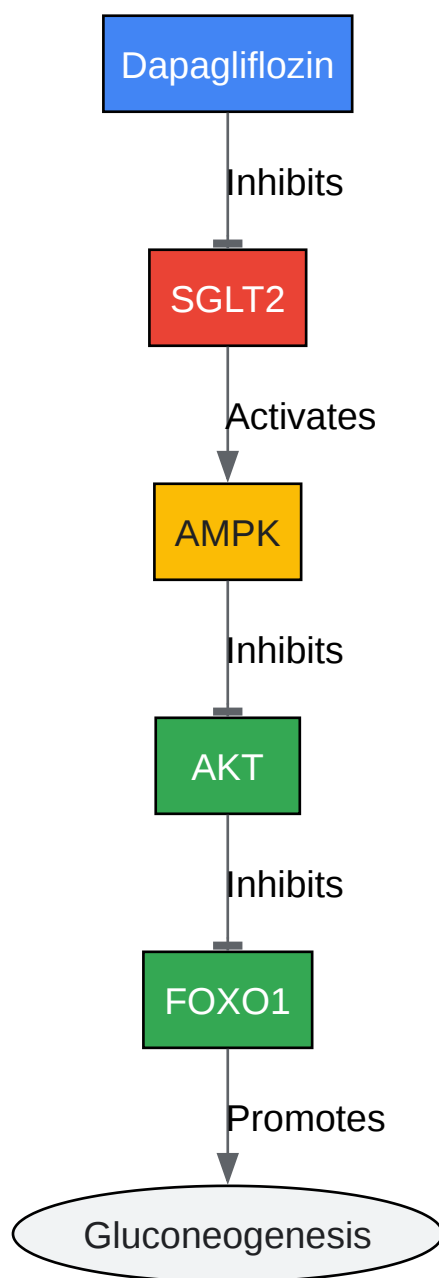
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Caption: Dapagliflozin inhibits SGLT2 in the renal tubules.

## Cellular Signaling Pathways

Beyond glycemic control, SGLT2 inhibitors like dapagliflozin have been shown to modulate several key cellular signaling pathways, contributing to their cardio- and reno-protective effects.

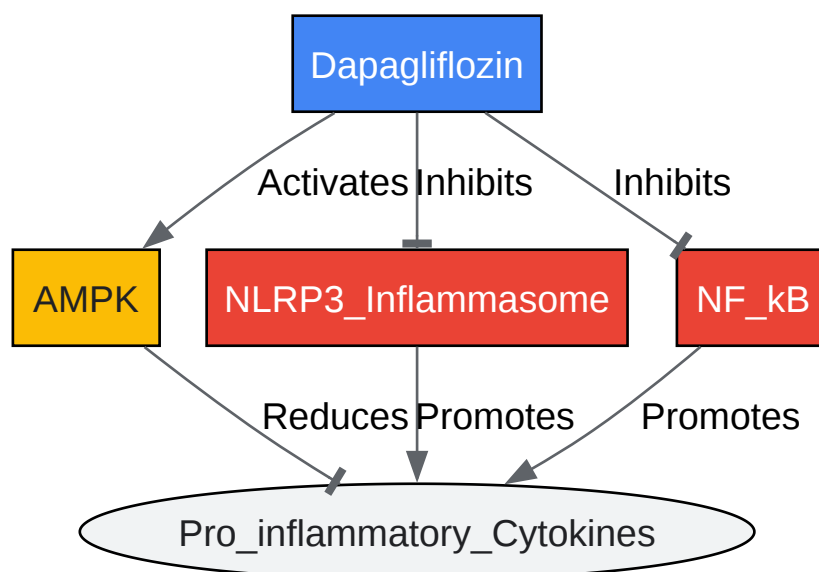
In hepatocytes, during serum deprivation, SGLT2 inhibition can increase hepatic gluconeogenesis via the AMPK/AKT/FOXO1 signaling pathway.[8]



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Caption: AMPK/AKT/FOXO1 signaling pathway influenced by dapagliflozin.

SGLT2 inhibitors exert anti-inflammatory effects by activating AMP-activated protein kinase (AMPK) and modulating other pathways like the NLRP3 inflammasome and NF- $\kappa$ B.[6]



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Caption: Anti-inflammatory pathways modulated by dapagliflozin.

## Conclusion

The study of the **dapagliflozin propanediol anhydrous** crystal structure is an ongoing area of research with significant implications for pharmaceutical development. While a definitive single-crystal structure remains to be published, characterization through PXRD and thermal analysis provides valuable insights into its solid-state properties. The anhydrous form presents a potentially more stable alternative to the commonly used monohydrate, which could offer advantages in manufacturing and formulation. Further research, including single-crystal X-ray diffraction studies, is necessary to fully elucidate the three-dimensional atomic arrangement and intermolecular interactions within the anhydrous crystal lattice. A deeper understanding of its structure will facilitate the development of more robust and effective formulations of this important antidiabetic medication.

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